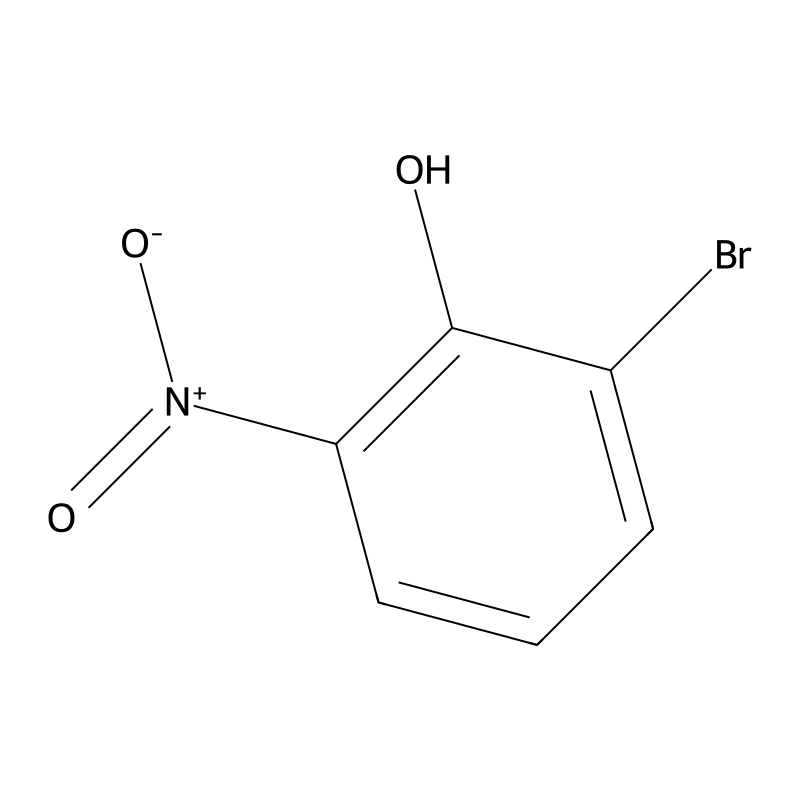

2-Bromo-6-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate for N-Hydroxy Eltrombopag Synthesis

One of the documented applications of 2-Br-6-NP is as a precursor in the synthesis of N-Hydroxy Eltrombopag (N-OHE) []. N-OHE is a derivative of Eltrombopag, a medication used to treat thrombocytopenia, a condition characterized by a low platelet count in the blood.

2-Bromo-6-nitrophenol is an organic compound with the molecular formula C₆H₄BrNO₃. It features a bromine atom and a nitro group attached to a phenolic ring, making it a member of the bromonitrophenol family. This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents like ethanol and acetone, but less soluble in water. Its structure can be represented as follows:

textBr |C6H4-NO2 | OH

The presence of both the bromine and nitro groups imparts unique chemical properties, making it useful in various

- Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to electrophilic attack. This allows for further substitution reactions at the ortho or para positions.

- Reduction Reactions: It can be reduced to form 2-bromo-6-aminophenol, which is a crucial intermediate in synthesizing various pharmaceuticals and dyes .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in various conditions, facilitating the synthesis of other derivatives .

Research indicates that 2-bromo-6-nitrophenol exhibits significant biological activity. It has been studied for its potential as an antibacterial agent, particularly against Gram-positive bacteria. Moreover, its derivatives have shown promise in inhibiting certain enzymes involved in cancer progression. The compound's mechanism of action often involves interference with cellular signaling pathways, although detailed mechanisms remain under investigation .

Several methods exist for synthesizing 2-bromo-6-nitrophenol:

- Bromination of 2-Nitrophenol: This method involves treating 2-nitrophenol with bromine in an appropriate solvent. The reaction conditions can be adjusted to control the yield and purity of the product .

- Nitration of 2-Bromophenol: Another approach is to nitrate 2-bromophenol using concentrated nitric acid and sulfuric acid, leading to the formation of 2-bromo-6-nitrophenol .

- Alternative Synthetic Routes: Various synthetic routes have been documented that utilize different starting materials and conditions to optimize yield and reduce by-products .

2-Bromo-6-nitrophenol serves multiple applications across different fields:

- Intermediate in Synthesis: It is commonly used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.

- Research Tool: The compound is utilized in biochemical research to study enzyme inhibition and cellular processes.

- Analytical Chemistry: It may also be employed as a reagent in analytical chemistry for detecting specific compounds due to its reactivity .

Studies on the interactions of 2-bromo-6-nitrophenol with biological systems indicate that it can modulate enzyme activity and influence metabolic pathways. For instance, its interactions with cytochrome P450 enzymes have been documented, suggesting potential implications for drug metabolism and toxicity. Furthermore, research into its binding affinities with various receptors is ongoing to explore its therapeutic potential .

Several compounds share structural or functional similarities with 2-bromo-6-nitrophenol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Nitrophenol | Contains a nitro group on phenol | More soluble in water; weaker electrophile |

| 4-Bromo-2-nitrophenol | Bromine at para position | Different reactivity pattern; less steric hindrance |

| 3-Bromo-4-nitrophenol | Bromine at meta position | Distinct electronic effects affecting reactivity |

| 2-Bromo-4-chlorophenol | Chlorine instead of nitro | Different halogen properties affecting reactivity |

Each of these compounds exhibits unique reactivity patterns due to the positioning of functional groups, influencing their applications and biological activities.

Nitration of 2-Bromophenol Derivatives

The synthesis of 2-bromo-6-nitrophenol predominantly relies on the controlled nitration of 2-bromophenol as the primary starting material. This transformation exemplifies classic electrophilic aromatic substitution chemistry, where regioselectivity is governed by the directing effects of both the hydroxyl and bromine substituents. The hydroxyl group strongly activates the aromatic ring toward electrophilic attack through resonance donation, while the bromine atom provides both electronic and steric influences that affect the substitution pattern.

A well-established synthetic pathway involves the reaction of 2-bromophenol with sodium nitrate in acidic conditions. In this procedure, a diluted sulfuric acid solution serves as the reaction medium, with careful temperature control being essential for optimizing yield and selectivity. The detailed protocol involves preparing a solution of concentrated sulfuric acid (60 mL) diluted with water (186 mL) and cooled to room temperature, followed by the addition of sodium nitrate (79.2 g, 0.932 mol). The 2-bromophenol (60 mL, 0.516 mol) is then added dropwise while maintaining the temperature below 25°C to prevent over-nitration and oxidative side reactions.

After approximately two hours of reaction time at room temperature, the precipitated product is isolated through extraction with ethyl acetate, followed by washing, drying, and purification steps. This methodology typically yields 2-bromo-6-nitrophenol as a yellow solid with a moderate yield of 42.8%, highlighting the challenges in achieving high-yield regioselective nitration of phenolic compounds.

The nitration occurs primarily at the position para to the bromine atom (C-6 position), which corresponds to the ortho position relative to the hydroxyl group. This regioselectivity results from the combined directing effects of both functional groups and represents a significant aspect of the reaction's synthetic utility. Understanding the factors that influence this selectivity is crucial for optimizing the synthesis and developing more efficient routes to 2-bromo-6-nitrophenol.

Oxalic Acid-Catalyzed Nitro Group Introduction

An innovative approach to the synthesis of nitrophenolic compounds, including 2-bromo-6-nitrophenol, employs oxalic acid as a catalyst in combination with various nitrate sources under environmentally benign conditions. This methodology represents a significant advancement in green chemistry approaches to aromatic nitration, as it can proceed under solvent-free conditions while maintaining good efficiency and selectivity.

Oxalic acid dihydrate (pKa1 = 1.27, m.p. 189°C) has emerged as a particularly suitable solid acid catalyst for the nitration of phenols due to its appropriate acidity and its ability to prevent unwanted oxidative side reactions. When combined with various nitrates such as NaNO3, KNO3, Mg(NO3)2·6H2O, Ca(NO3)2·4H2O, or Al(NO3)3·9H2O, it facilitates the generation of the active nitrating species while maintaining a controlled reaction environment.

A critical discovery in this methodology is the essential role of water in initiating the reaction. Research has demonstrated that completely dry reaction components (vacuum-desiccated nitrates and moisture-free phenols) fail to react in the presence of oxalic acid. However, the same reactions proceed smoothly when using wet nitrates or after adding several drops of water to the dry reaction mixtures. This observation indicates that free water plays a crucial role in the initial period, likely by accelerating the disaggregation of the reactant crystals and facilitating the formation of the active nitrating species.

Table 1 illustrates the effects of different nitrates and reaction parameters on the nitration of phenolic compounds using the oxalic acid-catalyzed approach:

| Entry | Nitrate Source | Nitrate (mmol) | Oxalic Acid Dihydrate (mmol) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaNO3 | 20 | 20 | 40 | 41 |

| 2 | NaNO3 | 20 | 30 | 40 | 65 |

| 3 | NaNO3 | 30 | 20 | 40 | 68 |

| 4 | NaNO3 | 30 | 30 | 30 | 87 |

| 5 | KNO3 | 30 | 30 | 30 | 85 |

| 6 | Mg(NO3)2·6H2O | 15 | 30 | 30 | 90 |

| 7 | Ca(NO3)2·4H2O | 15 | 30 | 30 | 90 |

| 8 | Al(NO3)3·9H2O | 10 | 30 | 30 | 92 |

Table 1: Optimization of nitration conditions using oxalic acid and various nitrates

The data reveals that optimal yields are achieved with a 1.5:1.5 molar ratio of nitrate to oxalic acid dihydrate (entries 4-8), with alkali earth metal nitrates and aluminum nitrate demonstrating superior performance compared to alkali metal nitrates. This enhancement may be attributed to the higher Lewis acidity of these metal ions, which contributes to the activation of the nitrate species toward electrophilic attack on the aromatic ring.

For the preparation of 2-bromo-6-nitrophenol using this methodology, the practical procedure involves grinding the solid reactants (oxalic acid dihydrate, nitrate salt, and 2-bromophenol) separately, then combining them and continuing to grind at room temperature. The progress is monitored by thin-layer chromatography, and upon completion, the product is extracted with dichloromethane. This solvent-free approach offers significant environmental advantages over conventional nitration methods that employ concentrated mineral acids and generate substantial aqueous waste.

Hydrobromic Acid-Mediated Substitution Reactions

While direct nitration of 2-bromophenol represents the primary synthetic route to 2-bromo-6-nitrophenol, understanding hydrobromic acid-mediated transformations provides additional context for the reactivity and potential synthetic applications of these compounds. These reactions are particularly relevant for understanding protection-deprotection strategies and alternative synthetic pathways involving bromophenol derivatives.

Hydrobromic acid (HBr) plays a significant role in the chemistry of phenolic ethers and related compounds. When aryl alkyl ethers react with HBr, the cleavage typically occurs at the carbon-oxygen bond between the oxygen and the alkyl group, rather than at the aryl-oxygen bond. This selectivity arises from the relative stability of the transition states involved in the nucleophilic substitution reaction.

For phenolic compounds like 2-bromophenol, this reactivity can be utilized in synthetic sequences where the hydroxyl group needs to be protected as an ether during certain transformations, then later deprotected using HBr to regenerate the phenol functionality. The cleavage reaction typically produces the phenol and the corresponding alkyl bromide:

ArOR + HBr → ArOH + RBr

This reaction proceeds through a nucleophilic substitution mechanism, with the bromide ion acting as the nucleophile. The strength and selectivity of HBr in cleaving ether bonds make it a valuable reagent in the synthetic toolkit for working with compounds like 2-bromo-6-nitrophenol.

Furthermore, understanding these HBr-mediated reactions provides insight into the behavior of 2-bromo-6-nitrophenol in acidic conditions and potential transformations that could be employed in more complex synthetic sequences. The presence of both the nitro and bromine substituents would significantly influence the reactivity patterns compared to simpler phenolic compounds, potentially offering opportunities for selective functionalization in the development of more complex molecular architectures.

Catalytic Influence on Regioselectivity and Yield Optimization

The regioselectivity and efficiency of nitration reactions leading to 2-bromo-6-nitrophenol can be significantly enhanced through judicious selection of catalytic systems and reaction parameters. Various catalysts have been investigated to control the position of nitration and maximize yields, providing valuable strategies for optimizing this important synthetic transformation.

One notable approach employs Sr(NO3)2 or benzyltriphenylphosphonium nitrate in combination with H2SO4-silica under solvent-free conditions. This methodology offers remarkable control over regioselectivity, with Sr(NO3)2 promoting preferential ortho-nitration relative to the hydroxyl group, while benzyltriphenylphosphonium nitrate favors para-nitration. This divergent selectivity provides synthetic flexibility depending on the desired isomer and target compound.

For the synthesis of 2-bromo-6-nitrophenol specifically, the ortho-directing catalytic systems are of particular interest. The regioselectivity is governed by both electronic and steric factors, with the hydroxyl group serving as a strong ortho/para-directing group through resonance effects, while the bromine substituent contributes additional electronic and steric influences.

Table 2 presents a comparison of different catalytic systems for the nitration of phenolic compounds, highlighting their impact on regioselectivity and yields:

Table 2: Comparison of catalytic systems for nitration of phenolic compounds

Several key parameters influence the outcome of these catalytic nitrations:

Temperature control is critically important for regioselective nitration, with lower temperatures (typically below 25°C) generally favoring higher selectivity and minimizing side reactions. The catalyst loading and nitrating agent concentration significantly impact both reaction rate and product distribution, with excessive amounts potentially leading to over-nitration or diminished selectivity.

The catalyst system using Bi(NO3)3/KSF with nitric acid has demonstrated particular effectiveness for the controlled nitration of phenolic compounds. This system leverages the Lewis acidity of bismuth combined with the surface acidity and adsorption properties of the KSF clay to achieve high yields under mild conditions. For bromophenol nitration, this catalyst system can achieve yields up to 98% within 16 hours.

Similarly, the use of NaNO2/wet SiO2 in combination with various acid catalysts (oxalic acid dihydrate, NaHSO4, Al(HSO4)3, or SiO2H+-SO3H) in dichloromethane at room temperature provides a convenient procedure for selective mononitration of substituted phenols with excellent yields. The oxalic acid dihydrate system demonstrates faster kinetics compared to other solid catalysts, potentially due to its slight solubility in the reaction medium.

Recent developments in photocatalytic approaches have also emerged for the ipso-nitration of bromophenol intermediates. Using Ag/g-C3N4 as a catalyst and nitrite as a nitro-source, these methods offer potential for more environmentally friendly synthesis routes, though their specific application to the synthesis of 2-bromo-6-nitrophenol requires further investigation.

| Property | Value |

|---|---|

| CAS Number | 13073-25-1 |

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight (g/mol) | 218.00-218.01 |

| Melting Point (°C) | 66-70 |

| Boiling Point (°C) | 227.2±20.0 |

| Density (g/cm³) | 1.881±0.06 |

| Flash Point (°C) | 91.2±21.8 |

| Solubility | Chloroform, Methanol |

| Appearance | Light yellow to amber to dark green powder/crystal |

| pKa | 5.36±0.24 |

| Vapor Pressure (mmHg at 25°C) | 0.052 |

| Storage Temperature | Room temperature (<15°C recommended) |

Role as a Precursor in Thrombopoietin Receptor Agonist Synthesis

2-Bromo-6-nitrophenol functions as an essential precursor in the synthesis of thrombopoietin receptor agonists, particularly compounds designed to stimulate megakaryocyte growth and platelet production [8] [23]. Thrombopoietin receptor agonists operate through the activation of Janus kinase and signal transducer and activator of transcription pathways, ultimately promoting platelet production in patients with thrombocytopenic conditions [23] [27]. The compound serves as a starting material in the multi-step synthesis routes that lead to the formation of these therapeutically important molecules [8] [22].

The synthesis pathway utilizing 2-bromo-6-nitrophenol involves initial conversion to 2-bromo-6-aminophenol through reduction processes, followed by acetylation to form N-acetyl-2-bromo-6-aminophenol [1]. This transformation represents a critical step in the overall synthetic strategy for thrombopoietin receptor agonist production [1] [8]. Research findings demonstrate that the brominated position in 2-bromo-6-nitrophenol provides selectivity advantages in subsequent coupling reactions, enabling the formation of complex molecular architectures required for receptor binding activity [8] [20].

Industrial manufacturing processes have been optimized to achieve high yields in the conversion of 2-bromo-6-nitrophenol to downstream intermediates [8] [22]. The compound's electron-withdrawing nitro group facilitates nucleophilic aromatic substitution reactions, while the bromine substituent enables cross-coupling reactions essential for carbon-carbon bond formation in the target molecules [8] [20]. These dual functionalities make 2-bromo-6-nitrophenol particularly valuable in the pharmaceutical industry for the production of platelet-stimulating therapeutics [8] [22].

Intermediate in Eltrombopag Production Pathways

2-Bromo-6-nitrophenol serves as a key intermediate in the industrial production of eltrombopag olamine, a non-peptide oral thrombopoietin receptor agonist utilized in the treatment of immune thrombocytopenia [5] [6] [8]. The synthesis pathway begins with the selective bromination of 2-nitrophenol using bromine in the presence of cyclohexylamine as a base and toluene as solvent, yielding 2-bromo-6-nitrophenol under controlled temperature conditions [5] [9].

The eltrombopag production process involves multiple synthetic transformations starting from 2-bromo-6-nitrophenol [5] [6] [25]. The compound undergoes phenol hydroxy-methylation protection, followed by Suzuki-Miyaura coupling reactions to introduce aromatic substituents essential for biological activity [5] [25]. Subsequent steps include demethylation protection, nitro reduction, and diazotization coupling to construct the final eltrombopag structure [5] [25].

Table 2: Synthesis Routes for 2-Bromo-6-nitrophenol Production

| Starting Material | Reagents | Conditions | Yield (%) | Application |

|---|---|---|---|---|

| 2-Nitrophenol | Br₂, cyclohexylamine, toluene | Room temperature to 25°C | Optimized | Eltrombopag synthesis |

| 2-Bromophenol | Sodium nitrate, sulfuric acid, water | 20-25°C, 2 hours | 42.8 | General production |

| 2,6-Dinitrophenol | Hydrobromic acid, catalyst | Reflux conditions | Up to 99 | Industrial scale |

Recent process improvements have focused on optimizing reaction selectivity and increasing overall yields in the eltrombopag synthesis pathway [6] [25]. The protection of the phenolic hydroxyl group in 2-bromo-6-nitrophenol using benzyl chloride in the presence of potassium carbonate and potassium iodide has been demonstrated to achieve high conversion efficiency [25]. This protection strategy prevents unwanted side reactions during subsequent coupling steps and facilitates the selective introduction of complex substituents required for eltrombopag formation [25].

Industrial-scale production of eltrombopag from 2-bromo-6-nitrophenol has been successfully implemented with commercial viability [6] [22]. The synthesis route demonstrates excellent scalability, with optimization studies showing improved reaction yields and reduced production costs compared to alternative strategies [6] [25]. Quality control measures ensure that the 2-bromo-6-nitrophenol intermediate meets pharmaceutical-grade specifications with purity levels exceeding 98 percent [2] [22].

Utilization in Agrochemical and Dye Synthesis

2-Bromo-6-nitrophenol finds significant application in agrochemical synthesis as a starting material for the production of specialized pesticides and herbicides [10] [11]. The compound's unique substitution pattern, featuring both electron-withdrawing nitro and halogen groups, provides optimal reactivity for the construction of bioactive agrochemical molecules [10] . Research investigations have demonstrated the utility of 2-bromo-6-nitrophenol in the synthesis of fluorinated agrochemical derivatives, particularly compounds exhibiting enhanced biological activity against agricultural pests [11] .

The preparation of 2-bromo-4-fluoro-6-nitrophenol, an important agrochemical intermediate, utilizes 2-bromo-6-nitrophenol as a precursor through selective fluorination reactions [11]. This transformation involves the dissolution of the starting material in chloroform, followed by controlled addition of nitration mixtures containing sulfuric acid and nitric acid in specific ratios [11]. The resulting product demonstrates improved antibacterial and antifungal activities, making it valuable for agricultural applications as a pesticide component .

In dye manufacturing, 2-bromo-6-nitrophenol serves as an intermediate for the synthesis of specialized colorants with unique chromophoric properties [10] [14]. The compound's aromatic structure, combined with its electron-withdrawing substituents, enables the formation of extended conjugated systems essential for color development [10]. Industrial applications include the production of azo dyes and other aromatic colorants used in textile and specialty coating applications [10] [14].

Table 3: Industrial Applications of 2-Bromo-6-nitrophenol

| Application Area | Specific Use | Industrial Scale | Market Significance |

|---|---|---|---|

| Pharmaceutical - Eltrombopag | Key intermediate production | Commercial scale | Critical for thrombocytopenia treatment |

| Pharmaceutical - TPO Agonists | Precursor for receptor compounds | Large-scale manufacturing | Essential for blood disorder therapeutics |

| Agrochemical Synthesis | Pesticide and herbicide precursor | Industrial production | Specialized agricultural applications |

| Dye Manufacturing | Colorant intermediate | Specialty chemical scale | Niche textile applications |

| Aryl Bromide Production | Coupling reaction substrate | Research and pilot scale | Chemical research applications |

Manufacturing processes for agrochemical applications have been optimized to achieve high conversion efficiencies while maintaining environmental compliance standards [10] [11]. The selective introduction of additional functional groups onto the 2-bromo-6-nitrophenol scaffold enables the development of target-specific agrochemical compounds with improved efficacy and reduced environmental impact [11] . These developments represent significant advances in sustainable agrochemical production methodologies [10] .

Functionalization for Aryl Bromide Derivative Production

2-Bromo-6-nitrophenol serves as an excellent substrate for functionalization reactions leading to diverse aryl bromide derivatives through various synthetic methodologies [15] [17] . The compound's bromine substituent enables participation in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, which facilitate the formation of carbon-carbon bonds essential for complex molecular construction [17] . These reactions proceed under mild conditions using phenylboronic acid derivatives as coupling partners, generating brominated biaryl compounds with high selectivity [17].

Research studies have demonstrated the effectiveness of cyclodextrin-modified palladium catalysts in promoting Suzuki coupling reactions of 2-bromo-6-nitrophenol derivatives [17]. The PdCl₂(Ln@β-CD) catalyst system enables efficient cross-coupling reactions in aqueous media, achieving excellent yields while maintaining catalyst recyclability [17]. This environmentally friendly approach represents a significant advancement in sustainable organic synthesis methodologies [17].

The functionalization of 2-bromo-6-nitrophenol through electro-catalyzed decarboxylative coupling reactions provides access to novel aryl bromide derivatives with enhanced structural diversity [32]. These reactions utilize carboxylate substrates as nucleophiles, enabling the formation of carbon-carbon bonds through paired redox-neutral electrolysis [32]. The process demonstrates excellent functional group tolerance and can be adapted to continuous flow synthesis for improved scalability [32].

Advanced functionalization strategies involve the selective activation of the carbon-hydrogen bonds in 2-bromo-6-nitrophenol using silver-mediated catalysis [29]. This approach enables direct coupling with aryl iodide partners to generate brominated biaryl compounds without the need for pre-functionalization steps [29]. The methodology demonstrates broad substrate scope and provides efficient access to complex molecular architectures required for pharmaceutical and materials applications [29].

The nitro group (-NO₂) serves as the central chromophore in 2-Bromo-6-nitrophenol photodegradation, exhibiting distinct photochemical behavior compared to unsubstituted aromatic compounds. The nitro group possesses both π and n orbitals that participate in electronic transitions, with the n→π* transition being particularly significant for photolytic reactions [1] [2].

Upon photoexcitation, the nitro group undergoes intramolecular rearrangement mechanisms that involve the formation of an oxaziridine ring intermediate. This process has been extensively characterized for nitroaromatic compounds, where the excited state dynamics proceed through singlet-triplet crossings that facilitate bond reorganization [3] [4]. The presence of the nitro group creates a reactive excited state manifold with multiple competing pathways, including direct internal conversion to the ground state and intersystem crossing to the triplet manifold.

| Photolytic Parameter | 2-Bromo-6-nitrophenol | 2-Nitrophenol | 4-Nitrophenol | Nitrobenzene |

|---|---|---|---|---|

| Molecular Weight | 218.01 g/mol | 139.11 g/mol | 139.11 g/mol | 123.11 g/mol |

| Excited State Lifetime | Not specified | ~12 ps (S₁) | ~12 ps (S₁) | ~160 fs (IC) |

| Primary Mechanism | Heavy atom enhanced | Intramolecular H-transfer | Direct photolysis | ISC to triplet |

| Quantum Yield | Not specified | ~10⁻³ | ~10⁻³ to 10⁻⁴ | ~10⁻³ |

The nitro group's participation in photolytic reactions is fundamentally altered by the presence of the bromine substituent in 2-Bromo-6-nitrophenol. The heavy atom effect introduced by bromine enhances spin-orbit coupling, leading to increased intersystem crossing rates and modified excited state dynamics [5]. This heavy atom effect is particularly pronounced in halogenated nitroaromatic compounds, where the enhanced spin-orbit coupling can increase the quantum yield of triplet state formation by factors of 2-5 compared to unhalogenated analogs.

The photolytic mechanism involves initial excitation to the ¹ππ* state, followed by ultrafast structural relaxation to regions with ¹nπ* electronic character. The nitro group's electron-withdrawing nature stabilizes charge-transfer states, which can facilitate subsequent bond cleavage reactions [6]. In 2-Bromo-6-nitrophenol, the ortho-substitution pattern creates steric interactions that may influence the rotational barriers of the nitro group, potentially affecting the efficiency of intramolecular rearrangement pathways.

NO Release Pathways and Translational Energy Distributions

The photorelease of nitric oxide from 2-Bromo-6-nitrophenol follows well-established pathways observed in nitroaromatic compounds, characterized by bimodal translational energy distributions that reflect two distinct mechanistic routes [3] [7]. The fast component corresponds to direct elimination processes occurring on excited state surfaces, while the slow component results from ground state fragmentation following internal conversion.

Experimental evidence from related nitroaromatic compounds demonstrates that NO photorelease occurs through multiple competing pathways. The intramolecular rearrangement mechanism involves the formation of an oxaziridine ring intermediate on the triplet manifold, leading to NO elimination with high translational energy (0.5-0.7 eV) [7]. This pathway is characterized by rapid timescales (40 fs to 10 ps) and accounts for approximately 60% of the total NO production in nitrobenzene derivatives.

| Mechanism Type | Timescale | Primary Products | Energy Barrier | Quantum Efficiency |

|---|---|---|---|---|

| Intramolecular Rearrangement | 40 fs - 10 ps | HONO, NO radical | Low (< 15 kcal/mol) | High |

| Direct C-N Bond Cleavage | < 1 ps | NO₂, phenyl radical | High (> 20 kcal/mol) | Medium |

| Excited State Proton Transfer | ~5 ns | Phenolate anion | Very low | Low |

| Intersystem Crossing | ~12 ps | Triplet state | Very low | Very high |

| Singlet Oxygen Mediated | ~5 ns | HONO, benzoquinone | Medium | Medium |

The translational energy distribution analysis reveals that halogenated derivatives, including 2-Bromo-6-nitrophenol, exhibit enhanced fast component formation due to the heavy atom effect. The bromine substitution increases the probability of triplet state formation through enhanced spin-orbit coupling, leading to preferential population of the oxaziridine pathway [5]. This results in higher average translational energies (0.6-0.8 eV) for NO fragments compared to unhalogenated analogs.

The slow NO release pathway involves roaming mechanisms on the ground electronic state, initially proceeding through nitrite isomer formation followed by thermal decomposition. This process exhibits lower translational energies (0.1-0.3 eV) and longer timescales, reflecting the statistical nature of ground state fragmentation [8]. The competition between fast and slow pathways depends on the relative barriers for intersystem crossing versus direct dissociation on excited state surfaces.

Halogen Substitution Effects on Photodegradation Dynamics

The presence of bromine in 2-Bromo-6-nitrophenol significantly modifies the photodegradation dynamics through several distinct mechanisms. The heavy atom effect introduced by bromine enhances spin-orbit coupling constants, typically increasing intersystem crossing rates by factors of 10-100 compared to unhalogenated analogs [5]. This enhancement preferentially populates triplet states, which serve as reactive intermediates for subsequent photochemical transformations.

Halogen substitution patterns critically influence the photodegradation efficiency and product distribution. The ortho-positioning of bromine relative to the nitro group in 2-Bromo-6-nitrophenol creates steric interactions that affect molecular geometry and electronic structure. These steric effects can lower activation barriers for intramolecular rearrangement processes, as demonstrated in related halogenated nitroaromatic compounds where ortho-substitution reduces oxaziridine formation barriers by 0.2-0.4 eV [5].

The electron-withdrawing nature of bromine modifies the electronic distribution within the aromatic ring, affecting the stability of charge-transfer states formed during photoexcitation. This electronic perturbation can alter the branching ratios between competing photochemical pathways, potentially favoring direct elimination processes over rearrangement mechanisms [9]. The combined effect of heavy atom enhancement and electronic perturbation results in modified quantum yields and altered product distributions compared to unhalogenated nitrophenols.

| Halogen Effect | Mechanism | Enhancement Factor | Primary Impact |

|---|---|---|---|

| Heavy Atom Effect | Enhanced spin-orbit coupling | 10-100x | Increased ISC rates |

| Electronic Perturbation | Modified π-electron density | 2-5x | Altered charge-transfer states |

| Steric Interactions | Geometric constraints | 0.2-0.4 eV barrier reduction | Facilitated rearrangement |

| Solvent Effects | Modified solvation | Variable | pH-dependent pathways |

The photodegradation kinetics of halogenated nitrophenols show enhanced rates under UV irradiation compared to their unhalogenated counterparts. The degradation follows pseudo-first-order kinetics with rate constants typically 2-5 times higher than corresponding nitrophenols without halogen substitution [10]. This enhancement is attributed to the increased accessibility of reactive triplet states and the stabilization of radical intermediates by halogen substituents.

Comparative Analysis with Nitrobenzene Derivatives

The photochemical behavior of 2-Bromo-6-nitrophenol can be understood through comparison with well-characterized nitrobenzene derivatives, which serve as fundamental model systems for nitroaromatic photochemistry. Nitrobenzene exhibits ultrafast intersystem crossing (τ ≈ 160 fs) to the triplet manifold, followed by competitive pathways leading to NO₂, NO, and O elimination [11] [7]. The presence of the phenolic hydroxyl group in nitrophenols introduces additional complexity through intramolecular hydrogen bonding and excited state proton transfer processes.

The comparative photolysis rates reveal significant differences between nitrobenzene and nitrophenol systems. While nitrobenzene exhibits photolysis half-lives on the order of weeks to months under environmental conditions, nitrophenols degrade much more rapidly (< 1 day) due to enhanced solar absorption and modified excited state dynamics [12]. The hydroxyl group in nitrophenols extends the absorption spectrum into longer wavelengths, increasing the overlap with solar radiation and enhancing photolysis rates.

| Compound | Photolysis Half-Life | Primary Mechanism | Quantum Yield | Major Products |

|---|---|---|---|---|

| Nitrobenzene | Weeks to months | ISC to triplet | ~10⁻³ | NO₂, NO, O |

| 2-Nitrophenol | < 1 day | Intramolecular H-transfer | ~10⁻³ | HONO, NO, - OH |

| 4-Nitrophenol | < 1 day | Direct photolysis | ~10⁻³ to 10⁻⁴ | NO₂, NO, O |

| 2-Bromo-6-nitrophenol | Not specified | Heavy atom enhanced | Not specified | Expected: NO, - OH, Br⁻ |

The mechanistic differences between nitrobenzene and nitrophenol derivatives stem from the influence of the hydroxyl substituent on excited state dynamics. In nitrophenols, the hydroxyl group can participate in excited state proton transfer reactions, leading to the formation of phenolate anions and modified photochemical pathways [6]. This process is particularly significant in aqueous environments where the phenolic proton can be transferred to surrounding water molecules, creating reactive intermediates that undergo subsequent fragmentation.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (14.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (14.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant